3-(2-Ethylphenyl)azetidine Hydrochloride
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Overview
Description
3-(2-Ethylphenyl)azetidine Hydrochloride is a chemical compound belonging to the azetidine class of compounds. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-Ethylphenyl)azetidine Hydrochloride, typically involves cyclization reactions. . This reaction is efficient for synthesizing functionalized azetidines but requires specific photochemical conditions.
Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method is straightforward and can be performed under mild conditions.
Industrial Production Methods
Industrial production of azetidines often employs scalable methods such as microwave-assisted cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium . This method is efficient and suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidines, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Ethylphenyl)azetidine Hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Ethylphenyl)azetidine Hydrochloride involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates reactions with various biological molecules, leading to the formation of covalent bonds and modulation of biological pathways . The specific molecular targets and pathways depend on the functional groups present on the azetidine ring and the biological context.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound of the azetidine class, known for its high ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity compared to azetidines.
Uniqueness
3-(2-Ethylphenyl)azetidine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-ethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3-(2-ethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-9-5-3-4-6-11(9)10-7-12-8-10;/h3-6,10,12H,2,7-8H2,1H3;1H |
InChI Key |
BSLVQHIXVUPFRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2CNC2.Cl |
Origin of Product |
United States |
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